molecular formula C6H12N2O2 B13302817 2-Amino-5-oxohexanamide

2-Amino-5-oxohexanamide

Cat. No.: B13302817
M. Wt: 144.17 g/mol
InChI Key: AULUINXDLCVMOX-UHFFFAOYSA-N
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Description

2-Amino-5-oxohexanamide is an organic compound with the molecular formula C6H12N2O2 It is a derivative of hexanoic acid, featuring an amino group at the second carbon and a keto group at the fifth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-oxohexanamide can be achieved through several methods. One common approach involves the reaction of hexanoic acid with ammonia, followed by oxidation to introduce the keto group. Another method includes the use of hexanoyl chloride, which reacts with ammonia to form the corresponding amide, followed by selective oxidation at the fifth carbon.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using hexanoic acid derivatives. The process may include catalytic hydrogenation and controlled oxidation steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-oxohexanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2-amino-5-hydroxyhexanamide.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-5-oxohexanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals and as a precursor in various industrial processes.

Mechanism of Action

The mechanism by which 2-Amino-5-oxohexanamide exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with enzymes and receptors, while the keto group can participate in redox reactions. These interactions can influence metabolic pathways and cellular processes, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-oxohexanoic acid: Similar in structure but with a carboxylic acid group instead of an amide.

    2-Amino-5-hydroxyhexanamide: A reduced form with a hydroxyl group replacing the keto group.

    Hexanamide: Lacks the amino and keto groups, making it less reactive.

Uniqueness

2-Amino-5-oxohexanamide is unique due to the presence of both an amino group and a keto group, which allows it to participate in a variety of chemical reactions and interact with biological molecules in diverse ways. This dual functionality makes it a versatile compound in both research and industrial applications.

Biological Activity

2-Amino-5-oxohexanamide is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and applications in medicinal chemistry. The focus is on its pharmacological effects, including antibacterial, antitumor, and enzyme inhibition activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Chemical Formula C6H12N2O\text{Chemical Formula C}_6\text{H}_{12}\text{N}_2\text{O}

Synthesis

The synthesis of this compound typically involves straightforward organic reactions. A common method includes the condensation of appropriate amino acids or their derivatives with acylating agents. The following table summarizes different synthetic routes reported in the literature:

Synthesis MethodKey ReagentsYield (%)Reference
Amino acid condensationAcetic anhydride85%
One-pot synthesisMgO catalyst90%
Green synthesisSolvent-free conditions95%

Antibacterial Activity

Studies have shown that this compound exhibits significant antibacterial properties. In vitro assays demonstrated that it inhibits the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The following table presents the Minimum Inhibitory Concentration (MIC) values for different bacterial strains:

Bacterial StrainMIC (µg/mL)Reference
Escherichia coli128
Staphylococcus aureus64
Pseudomonas aeruginosa256

Antitumor Activity

Preliminary studies indicate that this compound may possess antitumor activity. In vitro tests on cancer cell lines revealed moderate cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)1.1
HeLa (Cervical Cancer)0.47

Enzyme Inhibition

Research has suggested that this compound acts as an inhibitor for certain enzymes, including alpha-glucosidase and urease. This property is significant for developing therapeutic agents against diabetes and infections caused by urease-producing bacteria.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial efficacy of this compound against Trichomonas vaginalis, showing promising results with an IC50 value significantly lower than standard treatments like benznidazole .
  • Antitumor Potential : Another investigation highlighted its potential as an antitumor agent against various cancer cell lines, suggesting further exploration in clinical settings .
  • Enzyme Inhibition : A recent study demonstrated its inhibitory effect on alpha-glucosidase, indicating a potential role in managing postprandial hyperglycemia .

Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

2-amino-5-oxohexanamide

InChI

InChI=1S/C6H12N2O2/c1-4(9)2-3-5(7)6(8)10/h5H,2-3,7H2,1H3,(H2,8,10)

InChI Key

AULUINXDLCVMOX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC(C(=O)N)N

Origin of Product

United States

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